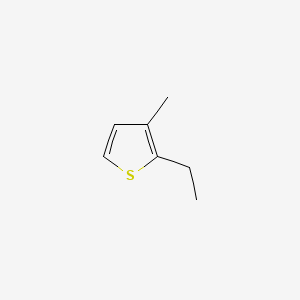

2-Ethyl-3-methylthiophene

Description

Significance of Thiophene (B33073) Heterocycles in Modern Organic Chemistry

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are cornerstones of modern organic chemistry. numberanalytics.comwisdomlib.org First identified in 1883 by Victor Meyer, thiophene was initially seen as a mere impurity in benzene (B151609). numberanalytics.com However, its unique chemical properties soon established it as a significant compound for organic synthesis. numberanalytics.com The thiophene ring is aromatic, benefiting from the delocalization of its π electrons, which imparts considerable stability. numberanalytics.com This aromaticity and the presence of the sulfur atom give thiophene and its derivatives distinct electronic properties, making them more reactive than benzene in certain electrophilic substitution reactions. numberanalytics.com

Thiophenes are crucial building blocks in the development of pharmaceuticals and agrochemicals. wikipedia.org A notable aspect of thiophene's utility is its role as a bioisostere for the benzene ring; substituting a benzene ring with a thiophene ring in a biologically active molecule often retains or even enhances its activity. wikipedia.orgcognizancejournal.com This principle is exemplified in pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org Thiophene derivatives have been investigated for a wide array of medicinal applications, including as antimicrobial, anti-inflammatory, anticancer, and antihypertensive agents. cognizancejournal.comontosight.ai

Beyond medicine, thiophene-based compounds are integral to materials science, particularly in the creation of conductive polymers and organic electronics. numberanalytics.comontosight.ai Polymers such as polythiophene are studied for their high electrical conductivity, making them suitable for applications in organic photovoltaics, sensors, and biosensors. numberanalytics.com The versatility and tunable properties of thiophene heterocycles ensure their continued importance in both academic and industrial research. wisdomlib.orgnumberanalytics.com

Overview of Research Trajectories for Alkylated Thiophenes, with a Focus on 2-Ethyl-3-methylthiophene

Alkylated thiophenes, which are thiophene rings substituted with one or more alkyl groups, are a specific class of thiophene derivatives that have garnered significant research interest. mdpi.com The addition of alkyl groups to the thiophene core can influence the molecule's physical and electronic properties, such as solubility and reactivity, thereby fine-tuning it for specific applications. ontosight.ai Research into alkylated thiophenes often focuses on their role in developing advanced materials and their presence as pollutants that require removal from fuels. berkeley.eduresearchgate.net For instance, compounds like 2-methylthiophene (B1210033) and 3-methylthiophene (B123197) are recognized as pollutants in gas refineries that lead to SOx emissions after combustion, prompting research into effective removal techniques. researchgate.net

Within this context, this compound emerges as a compound of interest. ontosight.ai It is characterized by a thiophene ring with an ethyl group at the 2-position and a methyl group at the 3-position. ontosight.ai This specific substitution pattern imparts unique electronic and physical properties. ontosight.ai Research trajectories for such polysubstituted thiophenes often involve their synthesis and subsequent use as building blocks for more complex molecules, including those with potential biological activity or applications in materials science. srce.hr The study of alkylated thiophenes also extends to understanding their interactions in various chemical environments, such as their behavior in ionic liquids for extraction processes or their potential as components in nanoscale organic electronics. berkeley.eduacs.orgrsc.org

Scope and Objectives of Current Academic Investigations into this compound

Current academic investigations into this compound are multifaceted, reflecting the compound's potential across different scientific domains. A primary objective is the exploration of its synthesis and chemical reactivity. Researchers aim to develop efficient synthetic routes and to understand how the compound behaves in various chemical reactions, which is fundamental for its application as a synthetic intermediate. ontosight.ai

Another significant area of investigation is its potential application in materials science. Thiophene-based compounds are known for their utility in developing conductive polymers and organic electronics, and this compound is a candidate for creating novel materials with tailored electronic properties. ontosight.ai

In medicinal chemistry, while direct biological activity studies on this compound are not as widespread as for other thiophene derivatives, its structural motif is relevant. The synthesis of more complex molecules derived from this compound for evaluation as potential therapeutic agents remains a key objective. ontosight.aisrce.hr For instance, related structures like ethyl 5-amino-3-methylthiophene-2-carboxylates are synthesized and evaluated for their cytotoxic activity against cancer cell lines. srce.hr The overarching goal of these investigations is to fully characterize this compound and to leverage its unique properties for the development of new technologies and therapeutic agents.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀S | nih.gov |

| Molecular Weight | 126.22 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 31805-48-8 | nih.gov |

| Kovats Retention Index (Standard non-polar) | 947 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-3-7-6(2)4-5-8-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSCPYCHXFEKLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CS1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185680 | |

| Record name | 2-Ethyl-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31805-48-8 | |

| Record name | 2-Ethyl-3-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31805-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031805488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-3-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethyl 3 Methylthiophene and Its Advanced Derivatives

Direct Alkylation and Substitution Approaches to the Thiophene (B33073) Core

Direct functionalization of the thiophene ring remains a fundamental approach for the synthesis of substituted thiophenes. These methods include direct alkylation and strategic halogenation followed by substitution.

Catalytic Alkylation of 3-Methylthiophene (B123197) with Ethylation Agents

The direct introduction of an ethyl group onto the 3-methylthiophene core can be approached through electrophilic substitution reactions such as the Friedel-Crafts alkylation. wikipedia.orglibretexts.orgmt.com This method typically involves the reaction of 3-methylthiophene with an ethylating agent, such as an ethyl halide, in the presence of a Lewis acid catalyst.

The regioselectivity of the reaction is a critical aspect, as the methyl group at the 3-position directs incoming electrophiles to the 2- and 5-positions. The 2-position is generally favored due to the electronic properties of the thiophene ring. However, the Friedel-Crafts alkylation of thiophenes can be challenging due to the high reactivity of the thiophene ring, which can lead to polysubstitution and polymerization. google.com The choice of catalyst and reaction conditions is crucial to control the reaction and achieve the desired product.

Table 1: Catalytic Ethylation of 3-Methylthiophene Hypothetical data based on typical Friedel-Crafts conditions.

| Ethylation Agent | Catalyst | Solvent | Temperature (°C) | Yield of 2-ethyl-3-methylthiophene (%) |

|---|---|---|---|---|

| Ethyl Bromide | AlCl₃ | Carbon Disulfide | 0 - 5 | Moderate |

Note: Specific yield data for the direct ethylation of 3-methylthiophene is not extensively reported in the literature, and the above table represents expected outcomes based on general knowledge of Friedel-Crafts reactions on thiophene derivatives.

Strategic Halogenation and Subsequent Substitution Reactions on Thiophene Rings

A more controlled and widely used approach for the synthesis of this compound involves a two-step process: initial halogenation of 3-methylthiophene followed by a substitution reaction to introduce the ethyl group. Bromination is a common choice for the halogenation step due to the high reactivity and selectivity of brominating agents.

The bromination of 3-methylthiophene with N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid or chloroform (B151607) selectively yields 2-bromo-3-methylthiophene (B51420) in good yields. chemicalbook.comchemicalbook.com This intermediate is then subjected to a substitution reaction, typically a cross-coupling reaction, to introduce the ethyl group. One of the most common methods is the Kumada coupling, which involves the reaction of the Grignard reagent derived from 2-bromo-3-methylthiophene with an ethyl halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.orggoogle.com

Table 2: Synthesis of this compound via Halogenation and Substitution

| Step | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1. Bromination | 3-methylthiophene, N-Bromosuccinimide (NBS) | - | Acetic Acid, Chloroform | Room Temperature | ~64-90 | chemicalbook.comchemicalbook.com |

| 2. Ethylation (Kumada Coupling) | 2-bromo-3-methylthiophene, Ethylmagnesium Bromide | Ni(dppp)Cl₂ | Diethyl Ether, THF | Reflux | Good | organic-chemistry.orgwikipedia.org |

Advanced Cross-Coupling Strategies for Thiophene Core Construction and Modification

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means to form carbon-carbon bonds. These methods are particularly useful for the synthesis of highly substituted thiophenes.

Palladium-Catalyzed Cross-Coupling Protocols (e.g., Kumada, Suzuki, Stille, Direct Arylation)

A variety of palladium-catalyzed cross-coupling reactions can be employed to synthesize this compound and its derivatives, starting from a halogenated 3-methylthiophene precursor.

Kumada Coupling: As mentioned previously, this reaction involves the coupling of a Grignard reagent with an organic halide. For the synthesis of this compound, 2-bromo-3-methylthiophene can be reacted with ethylmagnesium bromide in the presence of a palladium or nickel catalyst. wikipedia.org

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu 2-Bromo-3-methylthiophene can be coupled with ethylboronic acid or its esters in the presence of a palladium catalyst and a base to yield this compound. wikipedia.org

Stille Coupling: This method utilizes an organotin compound as the coupling partner for an organic halide. wikipedia.orgscribd.com The reaction of 2-bromo-3-methylthiophene with ethyltributyltin (B101750) in the presence of a palladium catalyst would afford the desired product. wikipedia.org

Table 3: Palladium-Catalyzed Cross-Coupling for the Synthesis of this compound

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| Kumada | 2-Bromo-3-methylthiophene | Ethylmagnesium Bromide | Pd(PPh₃)₄ | - | - | THF | High |

| Suzuki | 2-Bromo-3-methylthiophene | Ethylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | High |

| Stille | 2-Bromo-3-methylthiophene | Ethyltributyltin | Pd(PPh₃)₄ | - | - | DMF | High |

Carbonylation Reactions for Introducing Carboxyl Functionalities

The introduction of a carboxyl group onto the thiophene ring opens up avenues for the synthesis of a wide range of advanced derivatives, such as esters and amides. Palladium-catalyzed carbonylation is an effective method for this transformation. For instance, 2-ethylthiophene (B1329412) can undergo carbonylation in the presence of a palladium catalyst and carbon monoxide to yield the corresponding carboxylic acid. researchgate.net This methodology can be applied to this compound to produce this compound-5-carboxylic acid, a valuable intermediate for further functionalization.

A study on the palladium-catalyzed carbonylation of 2-ethylthiophene demonstrated that using a catalytic amount of Pd(OAc)₂ under a carbon monoxide atmosphere can afford the corresponding carboxylic acid in good yield. researchgate.net

Table 4: Palladium-Catalyzed Carbonylation of 2-Ethylthiophene

| Substrate | Catalyst | Oxidant | Solvent | CO Pressure (atm) | Temperature (°C) | Yield of Carboxylic Acid (%) | Reference |

|---|

Multi-Component Reactions for Substituted Aminothiophene Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The Gewald reaction is a prominent MCR for the synthesis of highly substituted 2-aminothiophenes. mdpi.comorganic-chemistry.orgarkat-usa.orgwikipedia.orgnih.gov

The reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or other activated nitrile, and elemental sulfur in the presence of a base. wikipedia.org To synthesize an aminothiophene scaffold related to this compound, one could envision using pentan-3-one (diethyl ketone) as the ketone component. This would lead to the formation of a 4,5-diethyl-3-substituted-2-aminothiophene.

The reaction proceeds through an initial Knoevenagel condensation of the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization and aromatization. wikipedia.org Various modifications of the Gewald reaction have been developed, including the use of microwave irradiation and solvent-free conditions, to improve reaction times and yields. mdpi.comwikipedia.org

Table 5: Gewald Reaction for the Synthesis of a Substituted Aminothiophene

| Ketone | Activated Nitrile | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Pentan-3-one | Ethyl Cyanoacetate | Morpholine | Ethanol | Reflux | Ethyl 2-amino-4,5-diethylthiophene-3-carboxylate | Good |

The Gewald Reaction and its Variants for 2-Aminothiophene Derivative Synthesis

The Gewald reaction is a powerful and versatile multicomponent condensation method for the synthesis of highly substituted 2-aminothiophenes. mdpi.comresearchgate.net Discovered by Karl Gewald in 1961, this one-pot reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. mdpi.comacs.org The reaction's prominence stems from its operational simplicity, the ready availability of starting materials, and the mild reaction conditions employed. acs.orgnih.gov

The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable α,β-unsaturated intermediate. mdpi.comrsc.org This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product. mdpi.com While the exact mechanism of sulfur addition is not fully elucidated, it is a critical step in the ring-forming process. rsc.org

Numerous variants of the Gewald reaction have been developed to improve yields, expand the substrate scope, and create more environmentally benign procedures. Microwave irradiation, for instance, has been shown to significantly reduce reaction times and improve yields. mdpi.com Other modifications include the use of solid-supported syntheses and catalyst-free conditions using ultrasound activation in water, which enhances the sustainability of the process. acs.org For example, a modified Gewald reaction using cyanoacetone and α-mercaptoaldehyde dimers has been reported for the synthesis of novel 3-acetyl-2-aminothiophenes. nih.gov

The products of the Gewald reaction are valuable precursors for a wide range of more complex heterocyclic systems and have found applications in the development of pharmaceuticals and dyes. researchgate.netnih.gov

Organometallic Reagent-Mediated Syntheses for Thiophene Functionalization

Organometallic reagents are indispensable tools for the derivatization of existing thiophene cores, allowing for the introduction of a wide array of functional groups with high precision.

Formation and Application of Thienyl Grignard Reagents

Thienyl Grignard reagents have long been used for the functionalization of the thiophene ring. These organomagnesium compounds are typically prepared by the reaction of a halothiophene (e.g., 2-bromothiophene) with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). patsnap.comgoogle.com The resulting Grignard reagent, such as 2-thienylmagnesium bromide, is a potent nucleophile that can react with a wide variety of electrophiles.

Applications of thienyl Grignard reagents are extensive. For example, they can be reacted with ethylene (B1197577) oxide to introduce a hydroxyethyl (B10761427) group, which can be further elaborated. patsnap.comgoogle.com Carboxylation using carbon dioxide is another common transformation, yielding thiophenecarboxylic acids. google.com Furthermore, these reagents are crucial in cross-coupling reactions, such as the Kumada coupling, to form C-C bonds between the thiophene ring and other organic fragments. nih.gov The formation of Grignard reagents from dihalothiophenes followed by quenching with electrophiles provides a route to various disubstituted thiophenes. acs.org

| Starting Material | Reagent | Product | Application |

| 2-Bromothiophene | Mg, Ethylene Oxide | 2-(Thiophen-2-yl)ethanol | Intermediate Synthesis |

| 2,3-Dibromothiophene | i-PrMgCl, Electrophile | 2-Substituted-3-bromothiophene | Precursor for Borylation |

| 3-Bromothiophene | Mg, CO2 | Thiophene-3-carboxylic acid | Carboxylation |

Lithiation Reactions for Directed Functionalization

Directed lithiation, or deprotonation of a C-H bond using a strong organolithium base like n-butyllithium (n-BuLi), is a highly effective strategy for the regioselective functionalization of thiophenes. The position of lithiation is often directed by the presence of a directing group or by the inherent acidity of the thiophene ring protons. The α-protons (at C2 and C5) are significantly more acidic than the β-protons (at C3 and C4), allowing for selective deprotonation at these sites.

This method has proven versatile for creating polyfunctionalized thiophenes. For instance, treatment of thieno[3,2-b]thiophene (B52689) with two equivalents of butyllithium (B86547) results in 2,5-dilithiation, which can then be quenched with electrophiles to yield 2,5-disubstituted products. rsc.org Similarly, bromine-lithium exchange reactions on polybrominated thiophenes provide access to specific lithiated intermediates that can be trapped to form highly substituted derivatives. rsc.orgrsc.org Solid-phase synthesis has also utilized lithiation to functionalize polymer-bound thiophenes, enabling the creation of libraries of substituted compounds. thieme-connect.com

| Substrate | Reagent | Intermediate | Application |

| Thieno[3,2-b]thiophene | 2 equiv. n-BuLi | 2,5-Dilithiated thieno[3,2-b]thiophene | Synthesis of 2,5-disubstituted derivatives |

| 3,6-Dibromothieno[3,2-b]thiophene | n-BuLi | 3,6-Dilithiated thieno[3,2-b]thiophene | Bromine-Lithium Exchange |

| Polymer-bound 3-thiophenemethanol | n-BuLi, Electrophile | Polymer-bound 2,4-disubstituted thiophene | Solid-Phase Synthesis |

Chemo- and Regioselective C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling methods that require pre-functionalized starting materials. acs.org These strategies allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.

Ir-Catalyzed C-H Borylation of Thiophene Systems

Iridium-catalyzed C-H borylation is a premier method for introducing a boronic ester group onto a thiophene ring. researchgate.netnih.gov This transformation typically employs an iridium catalyst, such as [Ir(COD)OMe]₂, a bipyridine or phenanthroline-based ligand, and a boron source like pinacolborane (HBpin). nih.gov The reaction is highly regioselective, often favoring the most sterically accessible C-H bond, which is typically at the α-position (C5) of a 2-substituted thiophene. nih.gov

This methodology is compatible with a wide range of functional groups and has been successfully applied to various substituted thiophenes, yielding polyfunctionalized products in good to excellent yields. nih.govnih.gov The resulting thiophene boronate esters are versatile synthetic intermediates, most notably for Suzuki-Miyaura cross-coupling reactions to form biaryl structures. nih.gov One-pot C-H borylation/Suzuki-Miyaura cross-coupling sequences have been developed, further streamlining the synthesis of complex molecules. nih.govnih.gov

| Thiophene Substrate | Catalyst System | Boron Source | Key Feature |

| 2-Substituted Thiophenes | [Ir(COD)OMe]₂ / dtbpy | HBPin | High regioselectivity for the 5-position |

| 3-Substituted Thiophenes | Ir-based complexes | Pinacolborane | Functionalization of sterically congested sites |

| Various Thiophenes | [Ir(COD)OMe]₂ / tmphen | HBPin | High functional group tolerance |

Directed C-H Oxidative Coupling Reactions

Directed C-H oxidative coupling reactions utilize a directing group on the thiophene substrate to guide a transition metal catalyst, typically palladium, to a specific C-H bond, enabling its selective functionalization. rsc.org This approach allows for high regioselectivity that can override the inherent reactivity of the thiophene ring. mdpi.com

For example, a pyridin-2-yl group at the C2 position of thiophene can direct palladium-catalyzed arylation or alkylation to the C3 position. rsc.org These reactions are performed under oxidative conditions, often using reagents like silver carbonate (Ag₂CO₃) and a quinone as an oxidant. rsc.org This strategy provides access to substitution patterns that are difficult to achieve through other means. The development of C-H/C-H cross-coupling reactions, where two different C-H bonds are coupled directly, represents a particularly efficient route to bi(hetero)aryl compounds. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for controlling the chemo- and regioselectivity of these transformations. mdpi.comacs.org

| Substrate | Catalyst/Oxidant | Coupling Partner | Outcome |

| 2-(Pyridin-2-yl)thiophene | Pd(OAc)₂ / Ag₂CO₃, Benzoquinone | Alkylboronic acids | Regioselective C3-alkylation |

| 2-Bromothiophenes | Pd(OAc)₂ / 1,10-phenanthroline-5,6-dione, Cu(OAc)₂ | - | Aerobic oxidative homocoupling |

| 2-Arylthiophenes | Pd catalyst | Heteroarenes | β-heteroarylation via 1,4-Pd migration |

Application of the Catellani Reaction Framework to Thiophenes

The Catellani reaction, a palladium-catalyzed process mediated by norbornene, has emerged as a powerful tool for the C-H functionalization of arenes, enabling the synthesis of highly substituted aromatic compounds. wikipedia.orgnih.gov This methodology facilitates the sequential functionalization at both the ortho and ipso positions of aryl halides. wikipedia.org The application of this framework to thiophene substrates presents a direct and efficient pathway for the synthesis of polysubstituted thiophenes, which are key structural motifs in pharmaceuticals, agrochemicals, and organic materials. nih.gov

The palladium/norbornene (Pd/NBE) cooperative catalysis allows for the vicinal difunctionalization of thiophenes. nih.gov This approach can introduce two different functional groups at adjacent positions on the thiophene ring in a regioselective manner, rapidly increasing molecular complexity. nih.gov A general scheme for the Catellani-type reaction on a thiophene derivative involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by carbopalladation with norbornene. The resulting intermediate then undergoes a C-H activation at the ortho position of the thiophene ring to form a palladacycle. This key intermediate can then react with various electrophiles and terminating reagents to yield the desired polysubstituted product. wikipedia.orgwiley-vch.de

Research has demonstrated the successful C4 and C5 vicinal difunctionalization of various mono- and disubstituted thiophenes with good yields and high selectivity. nih.gov This methodology has been shown to be compatible with a range of functional groups, making it a versatile tool for the late-stage functionalization of complex molecules. nih.gov While a specific synthesis of this compound via the Catellani reaction is not explicitly detailed in the provided research, the principles of this methodology suggest its potential applicability for the synthesis of such advanced derivatives through the careful selection of starting materials and reaction conditions. For instance, starting with a suitably substituted halothiophene, the Catellani framework could be employed to introduce ethyl and methyl groups at the desired positions.

The reaction conditions for the Catellani-type difunctionalization of thiophenes are typically mild. nih.gov A study on the vicinal difunctionalization of 2-butylthiophene (B75402) demonstrated the efficacy of a catalytic system comprising Pd(OAc)₂, an amide-based norbornene derivative (N1), AsPh₃ as the ligand, AgOAc as an oxidant, and acetic acid in an ethyl acetate (B1210297) solvent. nih.gov The reaction proceeded efficiently at a moderate temperature over 48 hours. nih.gov

Table 1: Optimized Conditions for the Catellani-Type Vicinal Difunctionalization of 2-Butylthiophene

| Parameter | Condition |

| Substrate | 2-Butylthiophene |

| Reagents | Aryl Iodide, Olefin |

| Catalyst | Pd(OAc)₂ (0.01 mmol) |

| Norbornene | Amide-based NBE (N1, 0.15 mmol) |

| Ligand | AsPh₃ (0.025 mmol) |

| Oxidant | AgOAc (0.3 mmol) |

| Additive | HOAc (0.5 mmol) |

| Solvent | Ethyl Acetate (0.5 mL) |

| Temperature | Not specified, reaction time 48h |

| Yield | 82% (of C4,5-difunctionalized product) |

This data is based on a model reaction and illustrates the general conditions for this type of transformation. nih.gov

Polymerization Approaches for Thiophene-Substituted Monomers

Free radical polymerization is a widely utilized and robust method for the synthesis of a variety of polymers. mit.edu This technique is particularly relevant for the polymerization of vinyl monomers, including acrylamides functionalized with thiophene moieties. The incorporation of thiophene units into a polyacrylamide backbone can impart unique electronic and optical properties to the resulting polymer, making them suitable for applications in organic electronics. matec-conferences.orgnih.gov

The synthesis of thiophene-functionalized acrylamide monomers can be achieved through standard amidation reactions, for example, by reacting an appropriate amine-substituted thiophene derivative with acryloyl chloride. researchgate.net Once the monomer is synthesized and purified, it can be subjected to free radical polymerization using a thermal initiator, such as azobisisobutyronitrile (AIBN), or a redox initiator system. mit.educu.edu.eg

The kinetics of the free radical polymerization of thiophene-substituted acrylamides can be investigated to understand the reaction mechanism and optimize the polymerization conditions. A study on the polymerization of Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (ETTCA) initiated by AIBN demonstrated that the polymerization follows a conventional free radical mechanism with bimolecular termination. cu.edu.eg The rate of polymerization was found to be dependent on both the monomer and initiator concentrations. cu.edu.eg

The choice of solvent can significantly influence the rate of polymerization. For the polymerization of ETTCA, the rate was found to be highest in tetrahydrofuran (THF), followed by dioxane and then N,N-dimethylformamide (DMF). cu.edu.eg This solvent effect is likely due to the different interactions between the solvent and the propagating radical species. cu.edu.eg

Table 2: Effect of Solvent on the Rate of Polymerization of Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (ETTCA)

| Solvent | Rate of Polymerization (Rp) (mol L⁻¹ s⁻¹) |

| Tetrahydrofuran (THF) | 2.54 x 10⁻⁴ |

| Dioxane | 1.25 x 10⁻⁴ |

| N,N-Dimethylformamide (DMF) | 1.08 x 10⁻⁴ |

Conditions: [ETTCA] = 0.2 mol L⁻¹, [AIBN] = 8.1 x 10⁻⁴ M, Temperature = 65 °C. cu.edu.eg

Advanced Spectroscopic and Structural Characterization Techniques for 2 Ethyl 3 Methylthiophene Derivatives

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of 2-Ethyl-3-methylthiophene by probing the vibrational modes of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and structural features. For this compound, the FT-IR spectrum is characterized by several key absorption regions that confirm the presence of the thiophene (B33073) ring and its alkyl substituents.

The C-H stretching vibrations of the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the thiophene ring typically appears at slightly higher wavenumbers, generally between 3000 and 3100 cm⁻¹ iosrjournals.org. The C=C stretching vibrations within the thiophene ring give rise to characteristic bands in the 1300-1500 cm⁻¹ range. Furthermore, the C-S stretching vibration, a key indicator of the thiophene ring, is anticipated to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹ researchgate.net.

Based on data from analogous compounds such as 2,3-dimethylthiophene and other alkyl-substituted thiophenes, a predicted FT-IR data table for this compound is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Thiophene Ring |

| 2960-2980 | Asymmetric C-H Stretch | -CH₃ (Ethyl & Methyl) |

| 2870-2890 | Symmetric C-H Stretch | -CH₃ (Ethyl & Methyl) |

| 2920-2940 | Asymmetric C-H Stretch | -CH₂- (Ethyl) |

| 2850-2870 | Symmetric C-H Stretch | -CH₂- (Ethyl) |

| ~1460 | C=C Stretch | Thiophene Ring |

| ~1380 | C-H Bend | -CH₃ |

| ~700 | C-S Stretch | Thiophene Ring |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon-carbon and carbon-sulfur bonds within the thiophene ring of this compound.

The Raman spectrum of this compound is expected to show a strong band corresponding to the symmetric C=C stretching of the thiophene ring, typically around 1450-1550 cm⁻¹. The C-S-C ring deformation and stretching modes will also be prominent in the lower frequency region of the spectrum. Analysis of related thiophene derivatives suggests that the ring breathing mode would be a characteristic and intense peak.

| Raman Shift (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3100 | Aromatic C-H Stretch |

| 2850-3000 | Aliphatic C-H Stretch |

| ~1520 | Thiophene Ring C=C Symmetric Stretch |

| ~1440 | Thiophene Ring C=C Asymmetric Stretch |

| ~1360 | CH₃ Deformation |

| ~1050 | Thiophene Ring Breathing |

| ~680 | C-S-C Deformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the precise structural determination of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum will display distinct signals for the protons on the thiophene ring and the ethyl and methyl substituents.

The two aromatic protons on the thiophene ring are expected to appear as doublets in the range of δ 6.5-7.5 ppm, with their exact chemical shifts influenced by the electron-donating alkyl groups. The ethyl group will exhibit a quartet for the methylene (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The methyl group at the 3-position will appear as a singlet. Based on the analysis of similar compounds like 2-ethylthiophene (B1329412) and 3-methylthiophene (B123197), the following chemical shifts and coupling constants can be predicted.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~6.8 | d | ~5.0 |

| H-5 | ~7.0 | d | ~5.0 |

| -CH₂- (Ethyl) | ~2.8 | q | ~7.5 |

| -CH₃ (Ethyl) | ~1.3 | t | ~7.5 |

| -CH₃ (at C-3) | ~2.2 | s | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the thiophene ring are expected in the aromatic region (δ 120-140 ppm). The carbons of the ethyl and methyl substituents will appear in the aliphatic region.

The quaternary carbons of the thiophene ring (C-2 and C-3) will have distinct chemical shifts due to the different alkyl substituents. The protonated carbons of the ring (C-4 and C-5) will also show separate signals. The ethyl group will display two signals, one for the methylene carbon and one for the methyl carbon, while the methyl group at the 3-position will show a single signal.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~138 |

| C-3 | ~135 |

| C-4 | ~128 |

| C-5 | ~123 |

| -CH₂- (Ethyl) | ~23 |

| -CH₃ (Ethyl) | ~15 |

| -CH₃ (at C-3) | ~14 |

Electronic Spectroscopy for Conjugation and Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. For conjugated systems like thiophene, the absorption of UV or visible light promotes electrons from a π bonding orbital (Highest Occupied Molecular Orbital, HOMO) to a π* antibonding orbital (Lowest Unoccupied Molecular Orbital, LUMO).

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the thiophene ring. The position of the maximum absorption (λmax) is influenced by the substituents on the ring. Alkyl groups, being weakly electron-donating, typically cause a small bathochromic (red) shift compared to unsubstituted thiophene utoronto.ca. The position of λmax can also be affected by the polarity of the solvent used for the measurement biointerfaceresearch.com. For 2,3-dialkylthiophenes, the λmax is generally observed in the range of 230-240 nm.

| Solvent | Predicted λmax (nm) | Electronic Transition |

|---|---|---|

| Hexane | ~235 | π → π |

| Ethanol | ~238 | π → π |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For thiophene and its derivatives, the absorption bands in the UV-Vis region are typically associated with π → π* transitions within the aromatic ring. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the thiophene ring.

While specific UV-Vis spectral data for this compound is not extensively reported in publicly available literature, the electronic absorption characteristics can be inferred from data on related alkyl-substituted thiophenes. For instance, 2-methylthiophene (B1210033) and 2-ethylthiophene exhibit characteristic absorption bands in the ultraviolet region. The presence of alkyl groups, such as ethyl and methyl at the 2 and 3 positions of the thiophene ring, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiophene. This is due to the electron-donating nature of the alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap.

The UV-Visible absorption spectrum of poly(3-methyl thiophene) thin films demonstrates an increase in the absorption coefficient with wavelength and a broadening of the absorption peak, which indicates an increase in conjugation and a widening of the spectrum of the polymer films.

Table 1: Comparison of UV-Vis Absorption Maxima for Thiophene and Related Alkylthiophenes in a Non-polar Solvent

| Compound | Substituent(s) | Expected λmax (nm) |

| Thiophene | None | ~231 |

| 2-Methylthiophene | 2-CH3 | ~236 |

| 2-Ethylthiophene | 2-CH2CH3 | ~237 |

| This compound | 2-CH2CH3, 3-CH3 | ~240-245 (Estimated) |

Note: The λmax for this compound is an estimation based on the trends observed for other alkyl-substituted thiophenes.

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structures

Table 2: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 820 |

| Z | 4 |

Note: This is a hypothetical data table to illustrate the type of information obtained from an XRD experiment.

Analysis of Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in close contacts with neighboring molecules.

For a crystalline derivative of this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular forces. The surface is typically colored according to the normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white areas represent contacts at the van der Waals separation, and blue regions signify longer contacts.

The corresponding 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, which is rich in hydrogen atoms, the fingerprint plot is expected to be dominated by H···H contacts. Other significant interactions would likely include C···H/H···C and S···H/H···S contacts. The shape and distribution of the "wings" in the fingerprint plot provide a unique signature of the crystal packing. A Hirshfeld surface analysis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide revealed that the most significant contributions to the surface are from H···H (21%), C···H (20%), S···H (19%), N···H (14%), and O···H (12%) interactions.

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative

| Contact Type | Expected Contribution (%) |

| H···H | 50-60 |

| C···H/H···C | 20-30 |

| S···H/H···S | 5-10 |

| C···C | <5 |

| S···C/C···S | <5 |

Note: These are estimated percentages based on the molecular structure and typical packing of similar organic molecules.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial verification of the compound's empirical formula. For this compound (C7H10S), the theoretical elemental composition can be calculated based on its atomic constituents.

The experimental values obtained from an elemental analyzer should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the purity and identity of the synthesized compound.

Table 4: Elemental Analysis Data for this compound (C7H10S)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

| Carbon (C) | 66.61 | 66.58 |

| Hydrogen (H) | 7.99 | 8.02 |

| Sulfur (S) | 25.40 | 25.35 |

Reactivity and Functionalization Strategies of 2 Ethyl 3 Methylthiophene

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

Electrophilic Aromatic Substitution (SEAr):

The thiophene ring is inherently more reactive towards electrophilic substitution than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through its lone pair of electrons. The presence of two alkyl groups, which are electron-donating through an inductive effect, further activates the thiophene ring in 2-Ethyl-3-methylthiophene towards SEAr reactions.

The regioselectivity of electrophilic substitution on 2,3-dialkylthiophenes is primarily directed to the C5 position. This is because the carbocation intermediate formed by attack at C5 is the most stable, as the positive charge can be delocalized over the sulfur atom and is stabilized by the electron-donating effects of both alkyl groups. Attack at the C4 position would result in a less stable intermediate. Therefore, reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are all expected to occur predominantly at the C5 position of this compound.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2-ethyl-3-methylthiophene |

| Nitration | HNO₃, H₂SO₄ | 2-Ethyl-3-methyl-5-nitrothiophene |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Ethyl-4-methylthiophen-2-yl)alkan-1-one |

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the thiophene ring is generally challenging and typically requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring towards nucleophilic attack. nih.gov These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex, which is the intermediate in the SNAr mechanism. nih.gov

Since this compound only possesses electron-donating alkyl groups, it is not expected to undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, a prior functionalization step to introduce a potent electron-withdrawing group, such as a nitro or cyano group, would be necessary.

Regioselective Activation and Functionalization of Carbon-Hydrogen Bonds

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heterocycles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com For this compound, the most likely site for C-H activation would be the C5 position due to its higher electron density and lower steric hindrance compared to the C4 position.

Various transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are known to catalyze the direct arylation, alkenylation, and alkylation of thiophenes. nih.govmdpi.com The regioselectivity is often governed by the electronic properties of the substrate and the nature of the catalyst and directing group, if any. In the absence of a directing group, C-H activation of 2,3-dialkylthiophenes is anticipated to favor the C5 position.

Table 2: Potential Regioselective C-H Functionalization Reactions of this compound

| Reaction Type | Catalyst/Reagents | Predicted Major Product |

| Direct Arylation | Pd(OAc)₂, Aryl-Halide, Base | 5-Aryl-2-ethyl-3-methylthiophene |

| Direct Alkenylation | Rh(III) catalyst, Alkene | 2-Ethyl-5-(alkenyl)-3-methylthiophene |

Functional Group Interconversions and Derivatization for Property Modulation

Following initial functionalization, the properties of this compound derivatives can be further tuned through various functional group interconversions. For instance, a nitro group introduced at the C5 position via electrophilic nitration can be reduced to an amino group. This amino functionality can then be further modified, for example, through diazotization followed by substitution to introduce a wide range of other functional groups.

Similarly, a bromo substituent at the C5 position, introduced via bromination, serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. mdpi.comnih.gov These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, thereby extending the π-conjugated system and modulating the electronic and optical properties of the molecule. For instance, Suzuki cross-coupling of 5-bromo-2-ethyl-3-methylthiophene with an arylboronic acid would yield a 5-aryl-2-ethyl-3-methylthiophene derivative.

Oxidative and Reductive Transformations of the Thiophene Core

Oxidation:

The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (thiophene-1-oxide) or a sulfone (thiophene-1,1-dioxide) using oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting thiophene-1,1-dioxides are no longer aromatic and behave as cyclic dienes. utexas.edu These dienes can readily participate in Diels-Alder reactions with various dienophiles, providing a pathway to complex polycyclic structures. utexas.eduwikipedia.org The ethyl and methyl substituents on the thiophene ring would influence the stereoselectivity of the Diels-Alder cycloaddition.

Reduction:

The thiophene ring can be reduced to a tetrahydrothiophene (thiolane) ring through catalytic hydrogenation. researchgate.netnih.gov This process typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, and high pressures of hydrogen gas. The reduction of the aromatic thiophene ring results in a saturated five-membered heterocyclic system, which can have significantly different physical and chemical properties. For this compound, hydrogenation would yield 2-ethyl-3-methyltetrahydrothiophene.

Strategic Integration into More Complex Heterocyclic and Polycyclic Architectures

This compound can serve as a building block for the synthesis of more complex heterocyclic and polycyclic systems. One common strategy involves the construction of a fused ring system onto the thiophene core. For example, substituted thieno[2,3-b]pyridines, which are of interest in medicinal chemistry, can be synthesized from 2-aminothiophene derivatives. nih.govrsc.orgsciforum.net While this would require prior functionalization of this compound to introduce an amino group at the C2 or C3 position and a suitable functional group on the adjacent carbon, it represents a viable pathway to more complex heterocycles.

As mentioned previously, the oxidation of this compound to its corresponding 1,1-dioxide opens up the possibility of using it as a diene in Diels-Alder reactions. utexas.eduwikipedia.org This [4+2] cycloaddition is a powerful method for the construction of six-membered rings and can be used to build complex polycyclic architectures. For instance, the reaction of this compound-1,1-dioxide with an alkyne dienophile would lead to a bicyclic system, which upon extrusion of sulfur dioxide, would yield a substituted benzene derivative. This "thiophene-as-a-masked-diene" strategy is a valuable tool in organic synthesis. nih.govsigmaaldrich.com

Advanced Applications and Role in Chemical Technologies

Contribution to the Development of Functional Organic Materials

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge transport properties and environmental stability. The strategic placement of alkyl groups, such as ethyl and methyl groups on the thiophene (B33073) ring, can significantly influence the material's processability and solid-state packing, which in turn affects its electronic performance.

Substituted thiophenes, including 2-Ethyl-3-methylthiophene, are potential monomers for the synthesis of conductive polymers. The polymerization of such monomers can be achieved through various methods, including electrochemical polymerization and metal-catalyzed cross-coupling reactions. The resulting polymers, poly(this compound), would be part of the larger family of poly(alkylthiophene)s (PATs) wikipedia.orgmagtech.com.cn. A Chinese patent includes "2-ethyl-3 methyl thiophene" in a list of thiophene, benzothiophene, and their alkyl derivatives that can be used to manufacture polymers google.com.

The electrical conductivity of these polymers arises from the delocalized π-electrons along the conjugated backbone of the polythiophene chain. The introduction of ethyl and methyl groups at the 2 and 3 positions of the thiophene ring is expected to enhance the solubility of the resulting polymer in organic solvents wikipedia.org. This improved solubility is a critical factor for the fabrication of electronic devices using solution-based techniques like spin-coating and printing, which are essential for creating large-area and flexible electronics magtech.com.cn.

The potential applications for conductive polymers derived from this compound are vast and align with those of other PATs, including:

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer.

Organic Photovoltaics (OPVs): As the electron-donating material in the active layer of solar cells mdpi.commdpi.com.

Organic Light-Emitting Diodes (OLEDs): As a charge transport layer.

Sensors and Actuators: Leveraging changes in conductivity in response to external stimuli.

| Property | Description | Significance in Organic Electronics |

| Solubility | The ability of the polymer to dissolve in organic solvents. | Enables solution-based processing for device fabrication. |

| Regioregularity | The specific arrangement of monomer units in the polymer chain (e.g., head-to-tail). | Higher regioregularity generally leads to improved charge transport. |

| Conductivity | The measure of a material's ability to conduct an electric current. | A key parameter for the performance of electronic devices. |

Thiophene-containing materials are also pivotal in the development of optical and electro-optical devices, such as dye-sensitized solar cells (DSSCs) and nonlinear optical (NLO) materials.

In the context of Dye-Sensitized Solar Cells (DSSCs) , thiophene units are often incorporated into the structure of organic dyes that act as sensitizers. These dyes are responsible for absorbing light and injecting electrons into a semiconductor material, typically titanium dioxide (TiO2) nih.govresearchgate.net. The efficiency of a DSSC is highly dependent on the light-harvesting ability and the electronic properties of the dye. While there is no direct research on the use of this compound in DSSCs, its derivatives could potentially be used to construct the π-conjugated spacer of a D-π-A (donor-π-acceptor) dye. The ethyl and methyl groups could influence the dye's solubility and its adsorption characteristics on the TiO2 surface, which are critical for device performance nih.gov.

Non-Linear Optical (NLO) materials exhibit a change in their refractive index in response to the intensity of incident light. Organic molecules with extended π-conjugation, such as those derived from thiophene, are promising candidates for NLO applications due to their large third-order optical nonlinearities researchgate.netnih.gov. The incorporation of this compound into larger conjugated systems could lead to new NLO materials. The alkyl substituents can be used to tune the electronic properties and the intermolecular interactions of the material, which in turn can affect its NLO response researchgate.net.

| Device Type | Role of Thiophene Derivatives | Potential Contribution of this compound |

| Dye-Sensitized Solar Cells (DSSCs) | As a component of the organic dye sensitizer, typically in the π-conjugated bridge. | Could be used to synthesize new dyes with tailored solubility and electronic properties. |

| Non-Linear Optical (NLO) Devices | As a building block for chromophores with large third-order optical nonlinearities. | Could be incorporated into larger conjugated systems to create new NLO materials. |

Utility as Building Blocks in Fine Chemical Synthesis

The thiophene ring is a versatile scaffold in organic synthesis, and its substituted derivatives serve as valuable intermediates for the creation of more complex molecules.

This compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds. The thiophene ring can undergo various chemical transformations, including electrophilic substitution, metalation, and cross-coupling reactions, allowing for the introduction of additional functional groups beilstein-journals.orgnih.gov. These functionalized thiophenes can then be used to construct more complex molecular architectures, such as those found in pharmaceuticals, agrochemicals, and functional dyes.

For example, the synthesis of 2-aminothiophene-3-carboxylate derivatives, which are key intermediates for various dyes and biologically active molecules, often starts from substituted thiophenes asianpubs.orgresearchgate.net. While specific synthetic routes starting from this compound are not extensively documented, the principles of thiophene chemistry suggest its utility in this regard. The presence of the ethyl and methyl groups can direct the regioselectivity of further reactions on the thiophene ring.

Applications in Catalysis and Separation Technologies

The unique electronic and structural properties of thiophene and its derivatives also lend themselves to applications in catalysis and separation science.

In the field of catalysis, thiophene compounds are often the subject of hydrodesulfurization (HDS) processes, a critical step in the refining of fossil fuels to remove sulfur-containing compounds researchgate.net. While this compound itself would be a target for removal in such processes, the study of its reactivity on catalyst surfaces provides valuable insights into the mechanisms of HDS.

Furthermore, thiophene derivatives can act as ligands for transition metal catalysts. The sulfur atom in the thiophene ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the ring. This can influence the activity and selectivity of the catalyst in various organic transformations mdpi.com. Although specific applications of this compound as a ligand are not well-documented, its potential in this area is an avenue for future research.

Potential in Adsorption and Separation Technologies

This compound, as a substituted thiophene, is of significant interest in the fields of adsorption and separation technologies, primarily in the context of fuel desulfurization. The removal of sulfur-containing compounds like this compound from fuels is crucial to prevent the formation of sulfur oxides (SOₓ) upon combustion, which contribute to acid rain and air pollution. Various technologies are employed to achieve this, with a significant focus on adsorptive and catalytic processes.

One of the most established methods for desulfurization is hydrodesulfurization (HDS). nih.govmdpi.commdpi.com This process involves the catalytic reaction of sulfur compounds with hydrogen to produce hydrogen sulfide and the corresponding hydrocarbon. The efficiency of HDS can be influenced by the specific structure of the thiophenic compound and the presence of other sulfur-containing molecules. Research has shown that the reactivity of thiophenic compounds can be reduced due to competitive adsorption on the catalyst surface. nih.gov For instance, in a mixture containing thiophene, 2-ethylthiophene (B1329412), and benzothiophene, a mutual inhibition effect was observed during HDS over a CoMo/γ-Al₂O₃ catalyst. nih.gov The presence of benzothiophene, in particular, was found to inhibit the conversion of 2-ethylthiophene. nih.gov

The development of more efficient catalysts and adsorbents is a key area of research. Materials with high surface area and specific affinities for sulfur compounds are continuously being explored. These include metal-organic frameworks (MOFs), zeolites, and various forms of activated carbon. mdpi.comresearchgate.netresearchgate.net For example, MOFs can be designed with specific pore sizes and active metal sites that show a strong affinity for sulfur, facilitating the selective adsorption of thiophenic derivatives. acs.org Similarly, activated carbon derived from waste tires has demonstrated a high adsorption capacity for dibenzothiophene, a related sulfur compound, highlighting the potential of carbon-based materials in this area. mdpi.com

Oxidative desulfurization (ODS) is another promising technique that involves the oxidation of sulfur compounds to their corresponding sulfones or sulfoxides, which are more polar and can be subsequently removed by extraction or adsorption. nih.govresearchgate.netgoogle.com This method can often be performed under milder conditions than traditional HDS. nih.gov The effectiveness of ODS is highly dependent on the catalyst and the oxidizing agent used. nih.gov

Detailed research into the hydrodesulfurization of 2-ethylthiophene provides insight into its reactivity and the conditions required for its removal. The conversion efficiency is highly dependent on temperature and the catalyst used. For example, studies using a CoMo/γ-Al₂O₃ catalyst have quantified the conversion of 2-ethylthiophene at various temperatures, both as a single compound and in a ternary mixture.

Table 1: Hydrodesulfurization of 2-Ethylthiophene over CoMo/γ-Al₂O₃ Catalyst

| Temperature (°C) | Conversion of 2-Ethylthiophene (Single Compound) (%) | Conversion of 2-Ethylthiophene (in Ternary Mixture) (%) |

|---|---|---|

| 200 | 58.81 | 17.20 |

| 250 | 96.92 | 84.98 |

| 275 | 97.85 | 95.75 |

Data sourced from a study on the mutual inhibition effect of sulfur compounds in hydrodesulfurization. nih.gov

The data clearly indicates that the presence of other sulfur compounds significantly reduces the conversion of 2-ethylthiophene, especially at lower temperatures, illustrating the principle of competitive adsorption on the catalyst's active sites. nih.gov The development of catalysts with improved selectivity and resistance to inhibition is therefore a critical goal in advancing separation technologies for fuel purification.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Methodological Innovations Related to 2-Ethyl-3-methylthiophene

Research into this compound has primarily centered on its synthesis, leveraging established methodologies for thiophene (B33073) ring construction and functionalization. Key findings indicate that traditional methods such as the Paal-Knorr, Fiesselmann, and Gewald syntheses are applicable for creating the substituted thiophene core. derpharmachemica.com Modifications and improvements to these classical methods continue to be a focus, aiming for higher yields, milder reaction conditions, and greater substrate scope. researchgate.net

Methodological innovations in the broader field of thiophene synthesis that could be applied to this compound include the use of novel catalysts and environmentally benign procedures. researchgate.net For instance, the development of palladium-catalyzed cross-coupling reactions has revolutionized the introduction of substituents onto the thiophene ring with high regioselectivity. rsc.org Furthermore, one-pot synthesis strategies, which combine multiple reaction steps into a single operation, offer an efficient and atom-economical approach to complex thiophene derivatives. asianpubs.org

The table below summarizes key synthetic approaches relevant to substituted thiophenes.

Identification of Emerging Research Avenues and Unexplored Reactivity Patterns

While the fundamental reactivity of the thiophene ring is well-documented, the specific influence of the 2-ethyl and 3-methyl substituents on the reactivity of this compound presents a fertile ground for new research. The interplay of the electron-donating and steric effects of these alkyl groups likely modulates the regioselectivity of electrophilic substitution reactions, a phenomenon that warrants detailed mechanistic investigation.

Emerging research avenues include:

C-H Functionalization: Direct C-H activation and functionalization of the thiophene ring at positions 4 and 5 represent a modern and atom-economical approach to creating more complex derivatives. Investigating the regioselectivity of these reactions in the presence of the existing substituents is a key area for exploration.

Polymerization: Thiophene derivatives are crucial monomers for the synthesis of conductive polymers. nbinno.com The polymerization of this compound, and its incorporation as a comonomer in polythiophene chains, could lead to new materials with tailored electronic and physical properties.

Asymmetric Synthesis: The development of catalytic asymmetric methods to introduce chirality into derivatives of this compound could open doors to its application in stereoselective synthesis and as chiral ligands in catalysis.

Photochemical Reactivity: The photophysical properties and photochemical reactivity of this compound are largely unexplored. Studies in this area could reveal novel photoreactions and applications in areas such as photodynamic therapy or organic light-emitting diodes (OLEDs).

Prospective Interdisciplinary Research and Broader Chemical Impact

The unique electronic and structural features of the thiophene nucleus position this compound and its derivatives as valuable building blocks in a range of interdisciplinary fields. clinicalresearchnewsonline.com

Medicinal Chemistry: Thiophene moieties are present in numerous FDA-approved drugs, highlighting their importance as pharmacophores. nih.gov Derivatives of this compound could be synthesized and screened for a wide array of biological activities, including as potential anticancer, anti-inflammatory, or antimicrobial agents. The specific substitution pattern may influence binding affinity and selectivity for biological targets.

Materials Science: The incorporation of this compound into organic electronic materials could have a significant impact. The alkyl substituents can enhance the solubility and processability of polythiophenes, which are key characteristics for applications in flexible electronics, sensors, and solar cells. mdpi.com

Astrobiology: The detection of thiophenic compounds on Mars by the Curiosity rover has spurred interest in their stability and formation in extraterrestrial environments. nasa.gov Studying the behavior of alkylated thiophenes like this compound under simulated Martian conditions could provide insights into the preservation of organic molecules and potential biosignatures.

The broader chemical impact of continued research into this compound lies in expanding the synthetic toolkit for organosulfur chemistry and contributing to the development of novel functional molecules and materials. The insights gained from studying this specific compound can be extrapolated to the wider class of substituted thiophenes, driving innovation across multiple scientific disciplines.

Q & A

Q. What are the established synthetic routes for 2-ethyl-3-methylthiophene, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of this compound typically involves cyclization or functionalization of pre-thiophene precursors. For example, Friedel-Crafts alkylation or cross-coupling reactions using catalysts like Pd(PPh₃)₄ can introduce substituents. Optimization requires:

- Temperature control : Maintaining 80–120°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves isomers .

Validate purity via GC-MS or HPLC (>98%) and confirm structural integrity using H/C NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : H NMR identifies ethyl (δ 1.2–1.4 ppm, triplet) and methyl (δ 2.3–2.5 ppm, singlet) groups. C NMR confirms thiophene ring carbons (δ 120–140 ppm) .

- X-ray crystallography : Resolves ambiguities in substituent positioning (e.g., SHELX software for structure refinement) .

- IR spectroscopy : C-S stretching (600–800 cm⁻¹) and C-H bending (3100–3050 cm⁻¹) validate functional groups .

Discrepancies (e.g., unexpected peaks) require iterative comparison with computational predictions (DFT) or literature analogs .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the electronic properties of this compound for materials science applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to assess electron affinity. The ethyl group lowers LUMO by ~0.3 eV, enhancing charge transport .

- Molecular docking : Simulate interactions with polymers (e.g., P3HT) using AutoDock Vina. Parameterize force fields for sulfur-π interactions .

Validate predictions experimentally via cyclic voltammetry and UV-Vis spectroscopy .

Q. What strategies address contradictions in reported reactivity data (e.g., regioselectivity in electrophilic substitution)?

- Methodological Answer :

- Systematic variation : Test substituent effects using halogenation (e.g., Br₂ in CHCl₃). If C-5 vs. C-4 selectivity conflicts arise, adjust Lewis acid catalysts (AlCl₃ vs. FeCl₃) .

- Kinetic vs. thermodynamic control : Monitor reaction time (e.g., 1h vs. 24h) to isolate intermediates via quenching .

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or solvent polarity biases .

Q. How can this compound be functionalized for novel optoelectronic materials, and what are key challenges in scalability?

- Methodological Answer :

- Suzuki coupling : Introduce aryl groups at C-5 using Pd catalysts (e.g., Pd(OAc)₂) and boronic acids. Yields drop >70% due to steric hindrance; optimize ligand ratios (PPh₃: Pd = 2:1) .

- Electropolymerization : Deposit thin films on ITO electrodes (0.1 M TBAPF₆ in acetonitrile). Challenges include oxidative stability (>1.5 V vs. Ag/Ag⁺) .

Characterize via AFM (surface roughness <5 nm) and J-V curves for device efficiency .

Data Presentation and Analysis

Q. What are best practices for presenting spectroscopic and crystallographic data in publications?

- Methodological Answer :

- NMR : Report coupling constants () to ±0.1 Hz and integration ratios. Annotate splitting patterns (e.g., "dt, Hz") .

- X-ray data : Include CIF files with refinement parameters (R-factor <5%) and thermal ellipsoid plots (ORTEP) .

- Tables : Summarize bond lengths/angles (e.g., C-S = 1.71 Å ±0.02) and compare with literature values .

Q. How should researchers design experiments to investigate the environmental stability of this compound derivatives?

- Methodological Answer :

- Photodegradation : Expose samples to UV light (λ = 254 nm) in a quartz reactor; monitor via HPLC every 30 min .

- Hydrolytic stability : Immerse in buffered solutions (pH 4–10) at 40°C for 48h; quantify degradation products via LC-MS .

- QSAR modeling : Correlate substituent log values with degradation half-lives (e.g., ethyl groups increase by 20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.